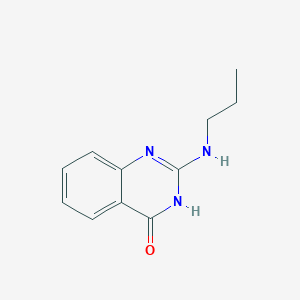

2-(propylamino)-4(3H)-quinazolinone

Description

Significance of the Quinazolinone Scaffold in Contemporary Heterocyclic Chemistry and Medicinal Research

The quinazolinone core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.govmdpi.com This has led to the development of quinazolinone-containing compounds with a broad spectrum of pharmacological properties. mdpi.comnih.gov Extensive research has demonstrated activities including anticancer, antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and antiviral effects. ijpsjournal.comrsc.orgnih.gov

The structural versatility of the quinazolinone system allows for extensive modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. ijpsjournal.comwisdomlib.org Structure-activity relationship (SAR) studies have shown that substitutions at various positions on the quinazolinone ring, particularly at positions 2, 3, 6, and 8, can significantly influence biological activity. nih.govresearchgate.net This adaptability has made the quinazolinone scaffold a central component in the discovery of novel therapeutic agents for a multitude of diseases. nih.gov A number of drugs based on this scaffold are currently on the market, highlighting its clinical relevance. mdpi.comnih.gov

Table 1: Selected Biological Activities of Quinazolinone Derivatives

| Biological Activity | Description | Key References |

|---|---|---|

| Anticancer | Inhibition of tumor growth through various mechanisms, including targeting protein kinases like EGFR. mdpi.commdpi.com | mdpi.commdpi.commdpi.com |

| Antimicrobial | Activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains. ijpsjournal.comnih.gov | rjptonline.orgijpsjournal.comnih.gov |

| Anti-inflammatory | Reduction of inflammation, often through the inhibition of inflammatory mediators. rsc.orgnih.gov | rsc.orgresearchgate.netnih.gov |

| Anticonvulsant | Efficacy in controlling seizures, making them candidates for epilepsy treatment. nih.gov | nih.govmdpi.com |

| Antiviral | Inhibition of viral replication, including activity against HIV. ujpronline.com | ujpronline.commdpi.comnih.gov |

| Antimalarial | The alkaloid febrifugine, a quinazolinone derivative, has potent antimalarial properties. mdpi.comijprajournal.com | mdpi.commdpi.comijprajournal.com |

Historical Context and Contemporary Advancements in Quinazolinone Research

The history of quinazolinone chemistry began in 1869 when Griess synthesized the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, from the reaction of anthranilic acid and cyanogen. nih.govmdpi.comijprajournal.com A significant milestone was the synthesis of the well-known sedative and hypnotic drug, methaqualone, in the 1950s, which brought widespread attention to the therapeutic potential of this class of compounds. ijprajournal.com

In recent decades, research has focused on developing more efficient and environmentally friendly synthetic methodologies. rsc.org Contemporary advancements include the use of microwave-assisted synthesis, ultrasound-promoted reactions, multicomponent reactions (MCRs), and metal-catalyzed processes (e.g., palladium-catalyzed reactions). ujpronline.commdpi.comujpronline.com These modern techniques offer advantages such as reduced reaction times, higher yields, and greater synthetic versatility compared to traditional methods. ujpronline.comujpronline.com The ongoing exploration of novel synthetic routes continues to expand the chemical space of quinazolinone derivatives available for pharmacological screening. ijpsjournal.comujpronline.com

Structural Elucidation and Nomenclature of 4(3H)-Quinazolinones and Key Derivatives

Quinazolinone is a heterocyclic compound featuring a benzene (B151609) ring fused to a pyrimidinone ring. wikipedia.org The name "quinazoline" was first proposed in 1887. nih.gov The systematic numbering of the quinazoline (B50416) ring system places the nitrogen atoms at positions 1 and 3. nih.govwikipedia.org The most common and widely studied isomer is quinazolin-4(3H)-one, which has a carbonyl group at position 4 of the heterocyclic ring. wikipedia.org

The 4(3H)-quinazolinone core is the fundamental structure for a vast number of biologically active compounds. researchgate.net This structure exists in a tautomeric equilibrium between the keto (amide) form, known as 4(3H)-quinazolinone, and the enol (imidic acid) form, 4-hydroxyquinazoline. researchgate.net In most conditions, the keto form is predominantly favored. nih.gov This equilibrium is a crucial aspect of its chemical reactivity and its interactions with biological targets. The presence of the lactam functionality within the core structure is a key feature contributing to its chemical properties. ijpsjournal.com

The versatility of the quinazolinone scaffold arises from the ability to introduce various substituents at different positions. nih.gov This leads to a classification based on the substitution pattern on the pyrimidine (B1678525) ring:

2-Substituted-4(3H)-quinazolinones: These derivatives have a substituent at the C2 position. Modifications at this position are known to significantly impact the compound's biological profile. nih.govnih.gov

3-Substituted-4(3H)-quinazolinones: Substitution occurs at the N3 position. This position is frequently modified to introduce diverse chemical moieties, often leading to enhanced pharmacological activity. nih.govijpsjournal.com

2,3-Disubstituted-4(3H)-quinazolinones: These compounds bear substituents at both the C2 and N3 positions. This disubstitution allows for the creation of a large library of compounds with a wide range of properties. nih.gov

In addition to these, substitutions on the fused benzene ring (positions 5, 6, 7, and 8) are also common and play a critical role in modulating the activity of the resulting molecules. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(propylamino)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-7-12-11-13-9-6-4-3-5-8(9)10(15)14-11/h3-6H,2,7H2,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSKLFOUSOPWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821300 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 2 Propylamino 4 3h Quinazolinone and Analogous 2 Substituted 4 3h Quinazolinones

Classical and Conventional Synthetic Routes to 4(3H)-Quinazolinones

Traditional methods for synthesizing 4(3H)-quinazolinones have been well-established and continue to be widely used due to their simplicity and effectiveness.

Niementowski Reactions and Modern Adaptations

The Niementowski reaction is a cornerstone in quinazolinone synthesis, classically involving the condensation of anthranilic acid with amides to form 4-oxo-3,4-dihydroquinazolines. This reaction, first reported by Stefan von Niementowski in 1895, has undergone numerous modifications to improve yields and expand its substrate scope.

Modern adaptations often employ microwave irradiation to accelerate the reaction, reduce reaction times, and often provide higher yields under solvent-free conditions. For instance, the condensation of anthranilic acid with various amides can be achieved by neat reactants under microwave irradiation, offering an environmentally benign alternative to conventional heating. The use of isatoic anhydride (B1165640) in place of anthranilic acid is a notable modification that has been successfully employed in the synthesis of various quinazolinone derivatives. Research has also demonstrated the utility of the Niementowski reaction in creating potential EGFR-inhibiting molecules and complex polycyclic quinazolines.

A variation of this reaction, known as the Niementowski quinoline (B57606) synthesis, involves the reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives. While similar in reagents to the Friedländer synthesis, the Niementowski quinoline synthesis typically proceeds through the formation of a Schiff base followed by intramolecular condensation.

Table 1: Comparison of Conventional and Microwave-Assisted Niementowski Reactions

| Reaction Type | Conditions | Advantages | Disadvantages | Key References |

|---|---|---|---|---|

| Conventional Niementowski | High temperatures, lengthy reaction times | Well-established, simple reagents | Harsh conditions, often lower yields | |

| Microwave-Assisted Niementowski | Solvent-free, reduced reaction times | Environmentally friendly, higher yields, faster | Requires specialized equipment |

Cyclization of Anthranilic Acid Derivatives

The cyclization of various anthranilic acid derivatives serves as a versatile and common strategy for the synthesis of the 4(3H)-quinazolinone core. This approach typically involves the reaction of anthranilic acid or its esters with a variety of reagents to introduce the C2 substituent and facilitate the ring closure.

One common method involves the acylation of anthranilic acid with acyl chlorides, such as butyryl chloride, to form an N-acyl anthranilic acid intermediate. This intermediate is then cyclized, often using acetic anhydride, to yield a benzoxazinone (B8607429). The subsequent reaction of the benzoxazinone with an appropriate amine, such as propylamine, leads to the formation of the desired 2-substituted-4(3H)-quinazolinone.

Another approach involves the one-pot reaction of anthranilic acid, an amine, and an orthoester, such as trimethyl orthoformate, often under microwave irradiation, to directly yield 3-substituted-quinazolin-4(3H)-ones. The use of deep eutectic solvents (DESs) has also been explored as a green chemistry approach for these syntheses. Furthermore, the reaction of anthranilic acid with cinnamic acids has been utilized to synthesize specific quinazolinone derivatives. A transition-metal-free approach involves the reaction of ortho-fluorobenzamides with amides, promoted by cesium carbonate, to form the quinazolinone ring through a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization.

Table 2: Examples of Quinazolinone Synthesis from Anthranilic Acid Derivatives

| Starting Materials | Reagents | Key Intermediate | Product Type | Key References |

|---|---|---|---|---|

| Anthranilic acid, Butyryl chloride | Acetic anhydride, Amine | Benzoxazinone | 2-Propyl-3 |

Advanced Synthetic Strategies for Quinazolinone Scaffolds

Transition Metal-Catalyzed C-N Bond Formations in Quinazolinone Synthesis

Transition metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient and selective routes to complex molecules like quinazolinones. rsc.orgnih.gov These methods often proceed under milder conditions and with greater functional group tolerance compared to classical approaches. mdpi.com

Copper-catalyzed reactions have been extensively used for the synthesis of quinazolinones. For instance, a copper-catalyzed tandem reaction of 1-(2-bromophenyl)-methanamines and amidines has been developed to produce functionalized quinazolines. mdpi.com This method demonstrates good yields ranging from 43–90%. mdpi.com Another approach involves the copper-catalyzed synthesis of quinazolinones from ortho-unfunctionalized anilines and various reagents like DMSO, DMA, or DMF, which act as a one-carbon synthon. frontiersin.org

Iron, being an inexpensive and abundant metal, has also emerged as a valuable catalyst. Iron(III) chloride catalyzes the reaction of isatoic anhydride with amidoxime (B1450833) derivatives to afford 2-substituted quinazolin-4(3H)-ones in good to excellent yields. organic-chemistry.org Furthermore, iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines under microwave irradiation in water presents a green and rapid synthetic route. rsc.org

Manganese-catalyzed reactions provide a sustainable alternative to more expensive noble metal catalysts. nih.gov A notable example is the Mn(I)-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with primary amides, yielding 2-substituted quinazolines in 58–81% yields. mdpi.comnih.gov This strategy avoids the need for pre-functionalized substrates or external oxidants. nih.gov

Cobalt catalysis has also been employed for the synthesis of quinazolines. A cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles offers an efficient, ligand-free, one-pot strategy with yields up to 95%. nih.gov

The following table summarizes various transition metal-catalyzed methods for the synthesis of 2-substituted-4(3H)-quinazolinones.

| Catalyst | Reactants | Key Features | Yield (%) |

| Copper | 1-(2-bromophenyl)-methanamines and amidines | Tandem reaction | 43-90 mdpi.com |

| Iron(III) chloride | Isatoic anhydride and amidoxime derivatives | Inexpensive catalyst, mild conditions | up to 85 organic-chemistry.org |

| Manganese(I) | 2-aminobenzyl alcohols and primary amides | Acceptorless dehydrogenative coupling | 58-81 mdpi.comnih.gov |

| Cobalt(II) acetate (B1210297) | 2-aminoaryl alcohols and nitriles | Ligand-free, one-pot | up to 95 nih.gov |

| Palladium | o-nitrobenzamides and alcohols | Hydrogen transfer, cascade reaction | Good to high nih.gov |

Transition Metal-Catalyzed Cyclocarbonylation Approaches

Transition metal-catalyzed cyclocarbonylation represents a powerful strategy for constructing the quinazolinone core. These reactions typically involve the incorporation of carbon monoxide (CO) or a CO surrogate to form the carbonyl group of the quinazolinone ring. While specific examples focusing solely on 2-(propylamino)-4(3H)-quinazolinone are not detailed in the provided context, the general principles of these methodologies are well-established for the synthesis of analogous 2-substituted-4(3H)-quinazolinones. rsc.org

Palladium catalysts are frequently employed in cyclocarbonylation reactions. These processes often utilize aryl halides or triflates as starting materials, which undergo oxidative addition to the palladium center, followed by CO insertion and subsequent intramolecular cyclization with an amino group. The versatility of palladium catalysis allows for a broad substrate scope and functional group tolerance.

Rhodium and cobalt complexes are also effective catalysts for cyclocarbonylation. These metals can activate C-H bonds, enabling more atom-economical routes that avoid the need for pre-halogenated substrates. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations.

Radical Cyclization Methodologies

Radical cyclization offers a unique approach to the synthesis of quinazolinone derivatives, often proceeding through pathways complementary to ionic or transition metal-catalyzed methods. rsc.org One notable example is the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. beilstein-journals.org This method leads to the formation of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structurally related to naturally occurring vasicinone (B1682191) alkaloids. beilstein-journals.org The reaction proceeds with high regioselectivity, particularly when using 2.5 equivalents of PIFA in 2,2,2-trifluoroethanol (B45653) at 0 °C. beilstein-journals.org

Another strategy involves the intramolecular radical cyclization of N3-alkenyl-tethered quinazolinones. researchgate.net This approach allows for the construction of fused polycyclic quinazolinone systems. Additionally, a method utilizing an AIBN/tributyltin hydride-induced radical reaction has been developed as part of a multicomponent approach to synthesize polycyclic quinazolinones. nih.gov

Dehydrative and Reductive Cyclization Routes

Dehydrative and reductive cyclization methods are fundamental strategies for the synthesis of the quinazolinone scaffold. rsc.org Dehydrative cyclization often involves the condensation of an anthranilic acid derivative with a suitable nitrogen-containing component, accompanied by the removal of a water molecule to drive the reaction towards the cyclized product. For instance, the reaction of 2-aminobenzamides with aldehydes or ketones can lead to the formation of dihydroquinazolinones, which can then be oxidized to the corresponding quinazolinones.

Reductive cyclization, on the other hand, typically starts with precursors containing a nitro group, which is reduced to an amino group in situ, followed by intramolecular cyclization. A prominent example is the palladium-catalyzed reaction of o-nitrobenzamides with alcohols. nih.gov This process involves a cascade of reactions including the reduction of the nitro group, which then cyclizes to form the quinazolinone ring. nih.gov Another efficient method is the tandem condensation of a cyanoimidate with an amine followed by reductive cyclization using an iron-HCl system, which provides a route to N4-substituted 2,4-diaminoquinazolines that can be further converted to quinazolinones. organic-chemistry.org

Multicomponent and One-Pot Synthetic Protocols

Multicomponent reactions (MCRs) and one-pot syntheses have gained significant attention for their efficiency, atom economy, and ability to generate molecular diversity rapidly. nih.gov These strategies are particularly valuable for constructing complex heterocyclic scaffolds like quinazolinones from simple and readily available starting materials. nih.govacs.org

Several one-pot methods have been developed for the synthesis of 2-substituted-4(3H)-quinazolinones. A palladium-catalyzed one-pot synthesis from o-nitrobenzamides and alcohols proceeds via a hydrogen transfer mechanism, involving a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation without the need for external reducing or oxidizing agents. nih.gov This method tolerates various functional groups, providing good to high yields of the desired products. nih.gov

Another efficient one-pot approach involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives, leading to the formation of diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org This protocol features the formation of three C-N bonds in a single operation. acs.org

The Ugi four-component reaction (Ugi-4CR) has also been utilized in a two-step protocol to synthesize polycyclic quinazolinones. nih.gov This involves an initial Ugi reaction followed by a palladium-catalyzed annulation or a radical-induced cyclization. nih.gov

The following table highlights some multicomponent and one-pot synthetic routes to quinazolinone derivatives.

| Method | Starting Materials | Key Features | Yield (%) |

| Palladium-catalyzed one-pot synthesis | o-nitrobenzamides, alcohols | Hydrogen transfer, cascade reaction | Good to high nih.gov |

| One-pot three-component reaction | Arenediazonium salts, nitriles, bifunctional anilines | Forms three C-N bonds | Not specified acs.org |

| Ugi-4CR followed by cyclization | o-bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia (B1221849) | Two-step protocol for polycyclic quinazolinones | Moderate to good nih.gov |

Sustainable and Green Chemistry Approaches in Quinazolinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinones to minimize environmental impact and enhance sustainability. researchgate.netmdpi.com These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources. researchgate.nettandfonline.com

One strategy involves the use of deep eutectic solvents (DES) as a green reaction medium. tandfonline.comdoaj.org For example, 2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized in a two-step reaction using a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.comdoaj.org

The use of water as a solvent is another key aspect of green quinazolinone synthesis. An iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines has been successfully carried out in water under microwave irradiation, representing a significant advancement in environmentally friendly synthesis. rsc.orgsci-hub.cat

Furthermore, the development of catalyst-free methods contributes to greener synthetic protocols. A one-pot, three-component synthesis of quinazoline (B50416) derivatives from 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate has been achieved in a maltose:dimethylurea DES without the need for a catalyst. tandfonline.com

Visible light-driven photocatalysis using curcumin-sensitized titanium dioxide nanoparticles offers a renewable energy-based approach for the synthesis of quinazoline derivatives. mdpi.com This method is part of a one-pot, three-component reaction that is both efficient and environmentally friendly. mdpi.com

The use of hydrogen peroxide as a green oxidant in the synthesis of quinazolin-4(3H)-one from 2-aminobenzamide (B116534) and DMSO (as a carbon source) also represents a sustainable approach. acs.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govacs.org This technique has been successfully applied to the synthesis of a variety of quinazolinone derivatives.

An efficient and convenient microwave-assisted method for the preparation of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolinones involves the reaction of substituted methyl anthranilate with various iso(thio)cyanates in a DMSO/water mixture. nih.govacs.orgsigmaaldrich.com This protocol proceeds without the need for a catalyst or base and is suitable for library synthesis due to its broad substrate scope and good yields. nih.govsigmaaldrich.com

Furthermore, a green and rapid microwave-assisted, iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines has been developed. rsc.orgsci-hub.cat This reaction can be performed in water, further enhancing its green credentials. rsc.orgsci-hub.cat The use of microwave irradiation accelerates the C-N coupling reaction, allowing for the synthesis of quinazolinone derivatives in moderate to high yields within a short reaction time. rsc.orgsci-hub.cat

The following table provides examples of microwave-assisted synthesis of quinazolinone derivatives.

| Reactants | Catalyst/Conditions | Key Features |

| Substituted methyl anthranilate, iso(thio)cyanates | No catalyst, DMSO/H2O, microwave irradiation | Catalyst-free, suitable for library synthesis nih.govacs.orgsigmaaldrich.com |

| Substituted 2-halobenzoic acids, amidines | Iron catalyst, water or DMF, microwave irradiation | Green and rapid, C-N coupling rsc.orgsci-hub.cat |

| Anthranilic acid, amines, orthoester | No catalyst, microwave reactor | One-pot, one-step synthesis tandfonline.comdoaj.org |

Deep Eutectic Solvents in Reaction Media

Deep eutectic solvents (DESs) have emerged as environmentally benign and efficient media for the synthesis of various heterocyclic compounds, including 2-substituted-4(3H)-quinazolinones. mdpi.comnih.gov DESs are mixtures of hydrogen bond donors and acceptors, forming a eutectic mixture with a melting point lower than that of the individual components. researchgate.net They offer several advantages over conventional organic solvents, such as low cost, low toxicity, biodegradability, and high solvation capacity. nih.govroyalsocietypublishing.org

In the context of quinazolinone synthesis, DESs can act as both the solvent and a catalyst. mdpi.comresearchgate.net For instance, a study on the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates found that a choline chloride:urea (1:2) DES was the most effective medium, providing moderate to good yields. mdpi.com The use of DESs in combination with green techniques like ultrasound and microwave irradiation has also been explored to enhance reaction efficiency. mdpi.com For example, the sono-synthesis of bis-quinazolinone derivatives in a recyclable DES has been reported to proceed smoothly with good to excellent yields. nih.govroyalsocietypublishing.org

Acidic DESs, such as those based on lactic acid, oxalic acid, and L-(+)-tartaric acid with choline chloride, have shown to be particularly effective in promoting reactions that proceed well under acidic conditions. nih.govroyalsocietypublishing.org The acidity of the DES is often a key factor in its catalytic activity.

H₂O₂-Mediated Oxidations

Hydrogen peroxide (H₂O₂) is a green and sustainable oxidant that has been utilized in the synthesis of quinazolin-4(3H)-one scaffolds. acs.orgnih.govresearchgate.net One notable application involves the reaction of substituted 2-aminobenzamides with dimethyl sulfoxide (B87167) (DMSO) as a carbon source, where H₂O₂ acts as the oxidant. acs.orgnih.govresearchgate.net This method is advantageous as it often proceeds without the need for metal catalysts or other additives. acs.orgnih.gov

The reaction is believed to proceed through a radical mechanism. acs.orgnih.govresearchgate.net Optimization studies have shown that the reaction is highly dependent on temperature and the concentration of H₂O₂. For instance, in the synthesis of N-methyl quinazolin-4(3H)-one, the yield significantly improved when the temperature was increased to 150 °C with 5 equivalents of H₂O₂. nih.gov

This methodology has been successfully applied to synthesize a variety of quinazolin-4(3H)-one derivatives with moderate to good yields. acs.org A key advantage of using H₂O₂ is that it is an atom-efficient and environmentally friendly oxidant, with water being the only byproduct. nih.govresearchgate.net

Metal-Free Catalytic Systems

The development of metal-free catalytic systems for the synthesis of quinazolines and quinazolinones is a significant area of research, aiming to avoid the use of expensive and potentially toxic metal catalysts. nih.gov These systems often utilize organocatalysts or proceed under catalyst-free conditions, offering a greener alternative to traditional methods.

One approach involves the organocatalytic oxidation of 2-aminobenzylamines and benzylamines using 4,6-dihydoxysalicylic acid as a catalyst in the presence of a Lewis acid and an oxygen atmosphere. nih.gov This method provides good yields and has a broad substrate scope. nih.gov Another metal-free strategy is the reaction of 2-aminobenzylamine with oxalic acid dihydrate or malonic acid, which act as in situ C1 sources, to produce quinazolines in good yields. nih.gov

Furthermore, the synthesis of 2,4-disubstituted quinazolines has been achieved through the reaction of nitriles and 2-aminobenzophenone (B122507) using a TMSOTf catalyst under microwave irradiation, which is a solvent-free and rapid method. nih.gov These metal-free approaches are advantageous due to their operational simplicity, milder reaction conditions, and reduced environmental impact. nih.gov

Specific Synthetic Routes for this compound and Related 2-Amino Derivatives

The introduction of an amino group, particularly a propylamino group, at the C-2 position of the 4(3H)-quinazolinone scaffold is a key step in the synthesis of various biologically active compounds. nih.gov

Introduction of Amino Groups at the C-2 Position

The introduction of an amino group at the C-2 position of the quinazolinone ring is a common synthetic transformation. nih.gov Structure-activity relationship studies have indicated that the presence of an amine or substituted amine at the C-2 position can be crucial for the biological activity of quinazolinone derivatives. nih.gov

One common method involves the reaction of 2-amino-substituted benzoic acids with various reagents. For example, the reaction of 4-nitro-2-aminobenzoic acid can lead to the formation of a 2-amino-4-nitrobenzoyl isothiocyanate intermediate, which can then be reacted with primary and secondary amines to introduce the desired amino group at the C-2 position. researchgate.net

Another approach involves the use of 3-amino-2-methyl-quinazolin-4(3H)-ones as synthons. mdpi.com These compounds bear a reactive amine group at the 3-position and a methyl group at the 2-position, allowing for further functionalization. mdpi.com

Synthetic Pathways for N-Alkylamino Functionalities at C-2

Synthesizing N-alkylamino functionalities at the C-2 position of the quinazolinone core can be achieved through various routes. A modular and divergent synthesis approach has been developed for 2,N3-disubstituted 4-quinazolinones. rsc.org This method involves the N3-alkylation of 2-chloro-4(3H)-quinazolinone, followed by C2-amination with various amines, including those that would lead to N-alkylamino substituents. rsc.org

The reaction of a dilithiated 2-methyl-4(3H)-quinazolinone with various electrophiles, including aldehydes, can lead to the formation of 2-substituted-4(3H)-quinazolinones. sci-hub.se While this specific example leads to hydroxyalkyl substituents, modification of the electrophile could potentially be used to introduce N-alkylamino groups.

Functionalization of Pre-formed Quinazolinone Scaffolds to Incorporate Propylamino Moiety

A direct method to incorporate a propylamino moiety involves the reaction of a pre-formed quinazolinone scaffold with a suitable propyl-containing reagent. One common strategy is the condensation of substituted anthranilic acids with chloro-acyl chlorides to form N-acyl-anthranilic acids. nih.gov These intermediates can then be cyclized to benzoxazinones, which upon reaction with an amine, such as propylamine, would yield the desired this compound derivative. nih.gov

For instance, the reaction of 5-bromoanthranilic acid with 3-chloropropionyl chloride yields N-(3-chloropropionyl)-5-bromoanthranilic acid. This can be cyclized to the corresponding benzoxazinone and then reacted with an amine to form a tricyclic quinazolinone. nih.gov A similar approach using a propyl-containing amine in the final step would lead to the desired product.

Another approach involves the functionalization of a 2-chloro-4(3H)-quinazolinone. The chlorine atom at the C-2 position is a good leaving group and can be readily displaced by nucleophiles, including propylamine, to afford the this compound.

Advanced Spectroscopic and Structural Analysis of 2 Propylamino 4 3h Quinazolinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within 2-(propylamino)-4(3H)-quinazolinone can be determined.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons of the quinazolinone ring system, the protons of the propyl chain, and the amine and amide protons.

The aromatic region would typically display signals for the four protons on the benzene (B151609) ring of the quinazolinone core. The proton at position 5 (H-5), being adjacent to the electron-donating nitrogen and the carbonyl group, is expected to be the most deshielded among the aromatic protons, appearing as a doublet of doublets around δ 8.1-8.3 ppm. The other aromatic protons (H-6, H-7, and H-8) would likely appear as a complex multiplet in the range of δ 7.2-7.9 ppm.

The propylamino group protons would give rise to characteristic signals in the aliphatic region of the spectrum. The two protons of the methylene (B1212753) group attached to the nitrogen (N-CH₂) are expected to resonate as a triplet around δ 3.3-3.5 ppm due to coupling with the adjacent methylene group. The central methylene group (-CH₂-) of the propyl chain would appear as a sextet around δ 1.6-1.8 ppm, and the terminal methyl group (-CH₃) would be observed as a triplet around δ 0.9-1.0 ppm.

Furthermore, a broad singlet corresponding to the N-H proton of the propylamino group is anticipated, the chemical shift of which can be variable and is often concentration and solvent-dependent. Another broad singlet for the amide proton (N3-H) of the quinazolinone ring is also expected, typically in the downfield region of the spectrum (δ 12.0-12.6 ppm), as seen in similar quinazolinone structures. rsc.org

Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 | 8.10 - 8.30 | dd |

| H-6, H-7, H-8 | 7.20 - 7.90 | m |

| N-H (amide) | 12.0 - 12.6 | br s |

| N-H (amine) | Variable | br s |

| N-CH₂ | 3.30 - 3.50 | t |

| -CH₂- | 1.60 - 1.80 | sextet |

Note: Data is illustrative and based on typical values for similar structures. dd = doublet of doublets, m = multiplet, br s = broad singlet, t = triplet.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the 11 unique carbon atoms.

The carbonyl carbon (C-4) of the quinazolinone ring is characteristically found in the downfield region, typically around δ 162-164 ppm. The carbon atom at position 2 (C-2), attached to the amino group, would also be significantly deshielded, with an expected chemical shift in the range of δ 152-155 ppm. The quaternary carbons of the benzene ring (C-4a and C-8a) are expected to appear around δ 121-122 ppm and δ 148-150 ppm, respectively. The aromatic methine carbons (C-5, C-6, C-7, and C-8) would resonate in the typical aromatic region of δ 125-135 ppm.

In the aliphatic region, the carbons of the propyl group would be observed at higher field strengths. The methylene carbon attached to the nitrogen (N-CH₂) is expected around δ 45-47 ppm, the central methylene carbon (-CH₂-) around δ 22-24 ppm, and the terminal methyl carbon (-CH₃) at approximately δ 11-12 ppm.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 152.0 - 155.0 |

| C-4 | 162.0 - 164.0 |

| C-4a | 121.0 - 122.0 |

| C-5 | 126.0 - 128.0 |

| C-6 | 127.0 - 129.0 |

| C-7 | 134.0 - 136.0 |

| C-8 | 126.0 - 128.0 |

| C-8a | 148.0 - 150.0 |

| N-CH₂ | 45.0 - 47.0 |

| -CH₂- | 22.0 - 24.0 |

Note: Data is illustrative and based on typical values for similar structures.

To unequivocally assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons of the propyl chain (N-CH₂ with -CH₂-, and -CH₂- with -CH₃). It would also help in tracing the connectivity of the coupled aromatic protons (H-5, H-6, H-7, and H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). HSQC is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the proton signal of the N-CH₂ group would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (¹H-¹³C long-range correlations). HMBC is crucial for piecing together the entire molecular puzzle. For example, the N-H proton of the amide group is expected to show a correlation to the C-2 and C-4 carbons. The protons of the N-CH₂ group would show correlations to the C-2 carbon of the quinazolinone ring, confirming the point of attachment of the propylamino side chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₃N₃O), the expected exact mass is approximately 203.1059 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺).

The fragmentation pattern in the mass spectrum provides further structural evidence. Common fragmentation pathways for quinazolinone derivatives involve the cleavage of the substituent at the C-2 position. For this compound, a characteristic fragmentation would be the loss of the propyl group or parts of it. The cleavage of the C-N bond between the quinazolinone ring and the propylamino group would lead to a significant fragment ion.

Expected Mass Spectrometry Data for this compound

| m/z (Mass/Charge Ratio) | Interpretation |

|---|---|

| ~204 | [M+H]⁺ (Protonated Molecular Ion) |

| ~203 | [M]⁺ (Molecular Ion) |

| ~160 | [M - C₃H₇]⁺ or related fragments |

Note: Data is illustrative and based on typical fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-H bonds.

A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibrations of the amide and secondary amine groups. The sharp and intense absorption band for the C=O (amide) stretching vibration is a hallmark of the 4(3H)-quinazolinone structure and is typically observed around 1660-1680 cm⁻¹. The C=N stretching vibration of the quinazoline (B50416) ring would likely appear in the region of 1580-1620 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the propyl group would be observed just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3200 - 3400 | N-H stretching (amide and amine) |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2960 | Aliphatic C-H stretching |

| 1660 - 1680 | C=O stretching (amide) |

| 1580 - 1620 | C=N stretching |

Note: Data is illustrative and based on typical values for similar structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing conjugated systems like the quinazolinone ring. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to exhibit multiple absorption bands corresponding to π → π* and n → π* transitions.

The spectrum would likely show strong absorption bands in the range of 220-280 nm, which can be attributed to the π → π* transitions within the aromatic system of the quinazolinone core. A weaker absorption band at a longer wavelength, possibly around 300-340 nm, could be assigned to the n → π* transition of the carbonyl group. The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents on the quinazolinone ring. nih.gov

Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Wavelength (λ_max, nm) | Electronic Transition |

|---|---|

| ~220 - 240 | π → π* |

| ~260 - 280 | π → π* |

Note: Data is illustrative and based on typical values for similar structures.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

For this compound, obtaining a suitable single crystal is the prerequisite for this analysis. While crystallographic data for numerous quinazolinone derivatives have been published, specific experimental data from a single-crystal X-ray diffraction analysis for this compound is not available in the cited literature. nih.govmdpi.com

A hypothetical analysis would be expected to elucidate the planarity of the fused quinazolinone ring system. It would also reveal the specific conformation of the propylamino substituent at the 2-position, including the torsion angles that define its orientation relative to the heterocyclic core. Furthermore, the analysis would identify any intermolecular interactions, such as hydrogen bonds between the amino group hydrogen, the ring nitrogen, or the carbonyl oxygen, which are crucial in stabilizing the crystal structure. mdpi.com

Table 1: Hypothetical Crystal and Structural Data Acquisition Parameters

| Parameter | Description |

|---|---|

| Instrument | Single-crystal X-ray diffractometer |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | Typically 100 K or 293 K |

| Data Collection | A series of diffraction images collected by rotating the crystal. |

| Structure Solution | Solved using direct methods or Patterson methods. |

This analysis would ultimately provide an unambiguous determination of the solid-state molecular architecture of this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula to confirm its elemental composition and purity.

The molecular formula for this compound is C₁₁H₁₃N₃O. Based on this formula, the theoretical elemental composition can be calculated. This validation step is crucial after synthesis to ensure the target molecule has been obtained. While specific experimental results for this compound are not detailed in the provided search results, the methodology is standard for the characterization of novel organic compounds. mdpi.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 65.01 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.45 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 20.69 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.88 |

| Total | | | | 203.24 | 100.00 |

Experimental values obtained from an elemental analyzer for a pure sample of this compound would be expected to be in close agreement (typically within ±0.4%) with the calculated percentages shown in Table 2.

Chemical Reactivity and Synthetic Transformations of the 2 Propylamino 4 3h Quinazolinone Scaffold

Reactivity of the Quinazolinone Ring System

The reactivity of the quinazolinone ring is influenced by the presence of the fused benzene (B151609) ring, the two nitrogen atoms in the pyrimidine (B1678525) ring, and the nature and position of its substituents. nih.govnih.gov The polarization of the 3,4-double bond and the electron-donating or withdrawing nature of substituents play a crucial role in determining the course of chemical reactions. nih.gov

Electrophilic Substitution Patterns on the Benzene Ring

Electrophilic substitution on the quinazoline (B50416) ring system is generally challenging due to the deactivating effect of the pyrimidine portion. uoanbar.edu.iq However, the benzene ring is more susceptible to electrophilic attack than the pyrimidine ring. wikipedia.org The predicted order of reactivity for electrophilic substitution on the quinazoline nucleus is 8 > 6 > 5 > 7. nih.gov

Nitration is a known electrophilic substitution reaction for quinazolines. nih.gov For instance, the treatment of 4(3H)-quinazolinone with fuming nitric acid in sulfuric acid results in the formation of the 6-nitro-4(3H)-quinazolinone derivative. researchgate.net While specific studies on the direct electrophilic substitution of 2-(propylamino)-4(3H)-quinazolinone are not extensively detailed in the provided results, the general principles suggest that substitution would preferentially occur at the 6 or 8 positions of the benzene ring. The presence of the amino group at the 2-position, being an activating group, might influence the regioselectivity of the substitution.

Nucleophilic Substitution Reactions at C-2 and C-4 Positions

The C-2 and C-4 positions of the quinazoline ring are susceptible to nucleophilic substitution, particularly when substituted with good leaving groups like halogens. wikipedia.orgmdpi.com The reactivity of these positions is attributed to the electron-withdrawing effect of the adjacent nitrogen atoms, which stabilizes the intermediate formed upon nucleophilic attack. stackexchange.comechemi.com

Numerous studies have demonstrated the regioselective substitution at the C-4 position of 2,4-dichloroquinazoline (B46505) precursors with various nucleophiles, including amines. nih.gov This selectivity is attributed to the greater contribution of the C-4 orbitals to the Lowest Unoccupied Molecular Orbital (LUMO) and the lower activation energy for nucleophilic attack at this position compared to C-2. nih.gov The resulting 2-chloro-4-aminoquinazoline derivatives can then undergo a second substitution at the C-2 position, often requiring more forcing conditions. nih.gov

In the context of this compound, if the 4-position were modified to bear a leaving group (e.g., a chloro group), it would be the primary site for nucleophilic attack. Conversely, if a leaving group is present at the C-2 position, it can be displaced by nucleophiles. For example, 2-chloro-4-sulfonylquinazolines can undergo a functional group swap where an azide (B81097) nucleophile first replaces the sulfonyl group at C-4, and then the displaced sulfinate replaces the chloride at C-2. nih.gov

The following table summarizes some examples of nucleophilic substitution reactions on the quinazoline scaffold:

| Starting Material | Nucleophile | Position of Substitution | Product | Reference |

| 2,4-Dichloroquinazoline | Anilines, Benzylamines, Aliphatic amines | C-4 | 2-Chloro-4-aminoquinazoline derivatives | nih.gov |

| 2-Chloro-4-sulfonylquinazolines | Azide | C-4, then C-2 | 4-Azido-2-sulfonylquinazolines | nih.gov |

| 2-Halobenzamides | Nitriles | C-4 | Quinazolin-4(3H)-ones | organic-chemistry.org |

| ortho-Fluorobenzamides | Amides | C-4 | Quinazolin-4-ones | acs.orgnih.gov |

Hydration and Addition Reactions across C=N Bonds

The C=N bond at the 3,4-position of the quinazoline ring is polarized and can undergo hydration and addition reactions, especially upon protonation. nih.govwikipedia.org Protonation at N3 induces hydration across the C=N3 bond. wikipedia.org Mildly acidic substrates such as hydrogen cyanide and sodium bisulfite can also add across this double bond. wikipedia.org

While specific examples for this compound are not provided, the general reactivity of the quinazoline core suggests that under acidic conditions, it could undergo reversible hydration or addition of other small molecules across the C=N bond.

Hydrolysis and Oxidative Stability of the Core

The quinazolinone ring is generally considered stable towards mild acid and alkaline treatment, as well as oxidation and reduction. nih.govscispace.com However, under more vigorous conditions, hydrolysis can occur. In warm acidic or alkaline solutions, quinazoline can hydrolyze to 2-aminobenzaldehyde (B1207257) and formic acid, along with ammonia (B1221849) or ammonium (B1175870) ions. wikipedia.org

The oxidative stability of the quinazolinone core is a notable feature, contributing to its prevalence in biologically active molecules. nih.gov This stability allows for various synthetic transformations on other parts of the molecule without affecting the core structure.

Transformations Involving the 2-(Propylamino) Substituent

The secondary amine of the 2-(propylamino) group offers a site for further derivatization, allowing for the synthesis of a wide array of analogs with potentially enhanced or modified biological activities.

Derivatization at the Secondary Amine Nitrogen of the Propylamino Group

The nitrogen atom of the propylamino group is nucleophilic and can readily undergo reactions with various electrophiles. This allows for the introduction of a diverse range of functional groups, leading to the synthesis of new derivatives.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives. For example, 2-amino-3-substituted quinazolinones can be synthesized from isatoic anhydride (B1165640), an amine, and an electrophilic cyanating agent. aurigeneservices.com

Alkylation: Reaction with alkyl halides to introduce new alkyl groups. For instance, N-alkylation of 2-amino-N-substituted benzamides can be achieved using various catalysts. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively. The synthesis of 2-amino-4(3H)-quinazolinones has been reported via the reaction of polymer-bound isothioureas with isatoic anhydride derivatives. researchgate.net

These derivatization strategies are crucial for exploring the structure-activity relationships (SAR) of this compound-based compounds, as modifications at this position can significantly impact their biological properties. nih.gov

Reactions Involving the Propyl Alkyl Chain

The N-propyl group attached to the C2 position of the quinazolinone ring presents opportunities for various chemical modifications. While direct functionalization of this specific alkyl chain is not extensively detailed in the provided literature, general principles of N-alkylation and subsequent reactions on similar N-alkylated heterocyclic systems can be inferred.

One common transformation is N-alkylation at the N3 position, which can be achieved using various alkyl halides under basic conditions. juniperpublishers.com For instance, the alkylation of quinazolin-4(3H)-one with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF leads to the N-alkylation product. juniperpublishers.com This suggests that the propylamino group could potentially undergo further alkylation on the nitrogen, although this might be sterically hindered.

Site-Selective Functionalization of the Quinazolinone Core

Selective functionalization of the quinazolinone core is a crucial strategy for creating diverse molecular architectures with varied biological activities. chim.it

C-H Activation and Direct Functionalization

Direct C-H activation has emerged as a powerful tool for the functionalization of the quinazolinone scaffold, offering an atom-economical alternative to traditional cross-coupling reactions. bohrium.comrsc.org Transition metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in achieving site-selective C-H functionalization. bohrium.commdpi.com

For the quinazolinone core, C-H arylation, amination, and acetoxylation have been successfully demonstrated. bohrium.com The regioselectivity of these reactions is often directed by the existing substituents on the ring. For instance, C-H activation can be directed to specific positions on the benzene ring of the quinazolinone, allowing for the introduction of various functional groups. chim.it While specific examples for this compound are not detailed, the general methodologies for C-H functionalization of the quinazolinone ring are well-established. bohrium.comchim.it

Cross-Coupling Reactions (e.g., C-C, C-N, C-X bond formation)

Cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the quinazolinone scaffold. mdpi.com These reactions typically involve the coupling of a halogenated quinazolinone with a suitable partner, catalyzed by a transition metal, most commonly palladium. mdpi.com

The formation of C-C bonds can be achieved through reactions like the Suzuki-Miyaura, Negishi, and Sonogashira couplings. mdpi.com For example, 2-chloro-6,7-dimethoxyquinazolines have been used in Negishi cross-coupling reactions with organozinc reagents. mdpi.com Similarly, C-N bond formation is often accomplished via the Buchwald-Hartwig amination, allowing for the introduction of various amine functionalities. The reactivity of the halogen at different positions of the quinazoline ring can be exploited for site-selective functionalization. mdpi.com

Selective Metalation Strategies

Selective metalation provides another avenue for the functionalization of the quinazolinone core. This approach involves the use of strong bases to deprotonate a specific C-H bond, followed by quenching with an electrophile. A notable example is the selective metalation of functionalized quinazolines at the C7 position, which has been utilized in the synthesis of complex molecules. digitellinc.com This strategy allows for the introduction of substituents at positions that might be difficult to access through other methods. The choice of the base and reaction conditions is critical for achieving high regioselectivity.

Reactions with Specific Reagents

The reactivity of the this compound scaffold with specific reagents can lead to significant structural modifications, particularly at the C4-oxo position.

Reactions with Phosphorus Halides (e.g., POCl₃, P₂S₅)

Phosphorus oxychloride (POCl₃) is a widely used reagent for the chlorination of the 4-oxo group of quinazolinones, converting them into 4-chloroquinazolines. researchgate.netnih.govresearchgate.net This transformation is a key step in the synthesis of many quinazoline-based drugs and research compounds, as the resulting 4-chloro derivative is a versatile intermediate for nucleophilic substitution reactions. acs.org The reaction typically proceeds by refluxing the quinazolinone in excess POCl₃. researchgate.netresearchgate.net The mechanism involves an initial phosphorylation of the oxygen atom, followed by nucleophilic attack of chloride. nih.gov

Phosphorus pentasulfide (P₂S₅) is commonly employed for the thionation of carbonyl groups. In the context of quinazolinones, P₂S₅ would be expected to convert the C4-oxo group into a thiocarbonyl group, yielding the corresponding 4-thioxo-quinazolinone. This transformation introduces a sulfur atom, which can be a site for further functionalization.

Derivatization with Alkyl, Acyl, and Aryl Halides

The this compound scaffold possesses multiple reactive sites amenable to derivatization with electrophilic reagents such as alkyl, acyl, and aryl halides. The key nucleophilic centers are the endocyclic nitrogen at the N-3 position and the secondary amine of the 2-propylamino substituent. The reactivity of these sites allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse chemical libraries for further investigation.

Alkylation reactions on related quinazolinone systems have been reported, typically occurring at the N-3 position. For instance, studies on quinazoline-2,4(1H,3H)-diones demonstrate that alkylation can be achieved using reagents like dialkyl carbonates under microwave irradiation, modifying the biological properties of the parent molecule. nih.gov While specific examples using this compound are not extensively documented in the reviewed literature, the general principles of N-alkylation of heterocyclic amines are applicable. The choice of base and solvent system would be critical in directing the selectivity between the endocyclic N-3 and the exocyclic amino group.

Acylation of the quinazolinone core is a well-established transformation. A relevant example is the reaction of 3-amino-2-propylquinazolin-4(3H)-one, a regioisomer of the title compound, with chloroacetyl chloride in the presence of pyridine. koreascience.kr This reaction yields the corresponding N-acylated product, 2-chloro-N-(4-oxo-2-propylquinazolin-3(4H)-yl)acetamide, demonstrating the facile acylation at the N-3 amino group. koreascience.kr This process introduces a reactive handle that can be used for subsequent cyclization reactions.

The table below summarizes the product from a representative acylation reaction on a closely related quinazolinone derivative.

| Starting Material | Reagent | Product | Reference |

| 3-Amino-2-propylquinazolin-4(3H)-one | Chloroacetyl chloride | 2-Chloro-N-(4-oxo-2-propylquinazolin-3(4H)-yl)acetamide | koreascience.kr |

Arylation of the 2-aminoquinazolinone scaffold, particularly via modern cross-coupling methodologies, represents a powerful tool for creating C-N bonds and introducing aryl substituents. Palladium-catalyzed methods have been successfully employed for the synthesis of quinazolin-4(3H)-ones from 2-bromo or 2-iodo benzoate (B1203000) esters and amidines, showcasing the utility of such reactions in building the core structure itself. nih.gov While direct N-arylation of the exocyclic amino group of this compound with aryl halides is plausible, specific examples were not found in the reviewed literature. Such reactions would likely require careful optimization of catalysts, ligands, and reaction conditions to achieve the desired selectivity.

Annulation Reactions to Form Fused Heterocycles

Annulation reactions of the this compound scaffold provide a robust strategy for constructing polycyclic heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.net These transformations involve the formation of a new ring fused to the quinazolinone core, often by leveraging reactive groups at the C-2 and N-3 positions.

One prominent strategy involves the derivatization of the quinazolinone followed by an intramolecular cyclization. For example, the acylated derivative, 2-chloro-N-(4-oxo-2-propylquinazolin-3(4H)-yl)acetamide, undergoes a subsequent annulation reaction upon treatment with ammonium acetate (B1210297) in an oil bath. koreascience.kr This reaction proceeds via an intramolecular cyclization to furnish the fused tricyclic system, 6-propyl-2H- nih.govresearchgate.netbeilstein-journals.orgtriazino[2,3-c]quinazolin-3(4H)-one. koreascience.kr This demonstrates a clear pathway from a simple quinazolinone to a more complex, fused heterocycle.

Another powerful annulation approach involves the electrophile-induced cyclization of quinazolinones bearing an unsaturated alkyl chain at the C-2 position. Studies on 2-(3-butenyl)quinazolin-4(3H)-ones have shown that these substrates can undergo 5-exo-trig cyclization. researchgate.netresearchgate.netbeilstein-journals.org Depending on the reagents and conditions, this can lead to the formation of either linear pyrrolo[2,1-b]quinazolinones or angular pyrrolo[1,2-a]quinazolinones. researchgate.netresearchgate.net For instance, the use of iodine readily leads to angular 1-(halomethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. researchgate.net This strategy highlights how a reactive side chain at the C-2 position can be a key component in building fused ring systems.

Furthermore, intramolecular cyclization has been utilized to synthesize bioactive tricyclic quinazolines such as 3,4-dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-ones and 2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-ones. nih.gov These syntheses are achieved through the formic acid-catalyzed cyclization of 3-(aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones, where a new ring is formed between the N-3 substituent and the N-1 atom of the quinazolinone ring. nih.gov

The table below presents examples of annulation reactions leading to various fused quinazolinone systems.

| Starting Material Precursor | Reaction Type | Fused Heterocycle Product | Reference |

| 2-Chloro-N-(4-oxo-2-propylquinazolin-3(4H)-yl)acetamide | Intramolecular Cyclization | 6-Propyl-2H- nih.govresearchgate.netbeilstein-journals.orgtriazino[2,3-c]quinazolin-3(4H)-one | koreascience.kr |

| 2-(3-Butenyl)quinazolin-4(3H)-one | Electrophile-induced 5-exo-trig Cyclization | 1-(Halomethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | researchgate.net |

| 3-(2-Aminoethyl)-2-(phenylamino)quinazolin-4(3H)-one | Formic Acid-Catalyzed Intramolecular Cyclization | 2,3-Dihydroimidazo[2,1-b]quinazolin-5(1H)-one | nih.gov |

These examples underscore the versatility of the quinazolinone scaffold in generating complex, fused heterocyclic structures through various annulation strategies.

Computational and Theoretical Investigations of 2 Propylamino 4 3h Quinazolinone and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, rooted in quantum mechanics, provide a detailed description of the electronic structure and geometry of chemical systems.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the molecular geometry and electronic properties of quinazolinone derivatives. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular structures, predicting bond lengths and angles with high accuracy. researchgate.net These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

For instance, DFT studies on various quinazolinone derivatives have been performed to determine their optimized geometries. researchgate.netnih.gov The results of these calculations provide a foundational understanding of the three-dimensional arrangement of atoms, which is crucial for predicting how these molecules will interact with biological targets. nih.gov

| Parameter | Description | Significance in DFT Studies |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into the strength and nature of chemical bonds within the molecule. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | Determines the overall shape and steric hindrance of the molecule. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Describes the conformation and rotational freedom of different parts of the molecule. |

| Electronic Energy | The total energy of the molecule's electrons. | Helps in determining the most stable conformation of the molecule. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals are critical in determining the chemical reactivity and kinetic stability of a molecule. scielo.br

The energy gap between the HOMO and LUMO (ΔE) is a particularly important parameter. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions. ajchem-a.com FMO analysis can, therefore, be used to predict the reactivity of 2-(propylamino)-4(3H)-quinazolinone and its analogs. ajchem-a.com

| Orbital | Description | Role in Chemical Reactivity |

| HOMO | The outermost molecular orbital containing electrons. | Acts as an electron donor in chemical reactions. |

| LUMO | The innermost molecular orbital that is empty of electrons. | Acts as an electron acceptor in chemical reactions. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's excitability and chemical stability. |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule. ucsb.eduresearchgate.net These maps illustrate the electrostatic potential on the van der Waals surface of a molecule, with different colors representing regions of varying electron density. avogadro.cc

Typically, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential), susceptible to nucleophilic attack. scielo.brresearchgate.net EPS mapping of quinazolinone derivatives can help identify key sites for intermolecular interactions, such as hydrogen bonding and electrostatic interactions with biological targets. ucsb.edu

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are instrumental in drug discovery and development for predicting how a ligand might interact with a biological target.

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, which has a propyl chain, understanding the preferred conformations is crucial.

Energy minimization is a computational process used to find the three-dimensional structure of a molecule that corresponds to a local or global energy minimum. nih.gov This process helps to identify the most stable conformations of the molecule, which are likely to be the most populated and biologically relevant. nih.gov Studies on quinazolinone analogs have utilized conformational analysis to understand their structural flexibility. nih.gov

Ligand-Target Interaction Prediction (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein or enzyme. nih.gov This method is widely used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.govnih.gov

Binding Affinity and Scoring Function Computations

Computational methods, particularly molecular docking and scoring functions, are pivotal in predicting the binding affinity of ligands to their protein targets. For this compound and its analogs, these techniques have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity.

Molecular docking studies are frequently employed to predict the binding conformation and affinity of quinazolinone derivatives to various receptors. nih.govnih.gov These studies often involve docking the compounds into the active site of a target protein and using a scoring function to estimate the binding free energy. frontiersin.orgresearchgate.net The more negative the docking score, the higher the predicted binding affinity. nih.gov

For instance, in the context of anticonvulsant activity, docking studies have suggested that quinazolin-4(3H)-one derivatives can bind to the benzodiazepine (B76468) binding site of the GABA-A receptor. mdpi.com These studies indicate that interactions such as hydrogen bonding between the quinazolinone core and specific amino acid residues within the receptor's active site are crucial for binding. mdpi.com Similarly, docking analyses of quinazolin-4(3H)-one derivatives against enzymes like EGFR kinase have revealed key interactions, including hydrogen bonds and van der Waals forces, that contribute to their binding affinity. nih.gov

Scoring functions are integral to molecular docking and are classified into force-field-based, empirical, and knowledge-based categories. frontiersin.org In recent years, machine learning-based scoring functions have gained prominence for their ability to predict binding affinities with improved accuracy. frontiersin.org These methods can be trained on large datasets of protein-ligand complexes with known binding affinities to develop predictive models. frontiersin.org

The application of these computational tools allows for the high-throughput virtual screening of large compound libraries, enabling the identification of promising quinazolinone-based compounds for further experimental evaluation. nih.gov For example, a study involving the virtual screening of 1.2 million compounds identified a 4(3H)-quinazolinone core as a novel antibacterial agent by predicting its binding to a penicillin-binding protein. nih.gov

The table below summarizes representative data from docking studies on quinazolinone derivatives, highlighting the predicted binding affinities against different biological targets.

Table 1: Predicted Binding Affinities of Quinazolinone Analogs from Docking Studies

| Compound Type | Target | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Quinazolinone Schiff base derivatives | DNA gyrase | -8.58 (for the most active compound) | Interactions with residues in the DNA-gyrase binding site. nih.gov |

| Quinazolin-4(3H)-one derivatives (2i and 3i) | EGFR kinase | Not explicitly stated, but showed strong interactions. | Conventional hydrogen bonds with Met793, Thr790, Arg841, Asn842, Lys745, and Asp855. nih.gov |

| N-(4,6-di(pyrrolidin-1-yl)quinazolin-2-yl) amide derivatives | sEH (soluble epoxide hydrolase) | Docking scores used to guide the design of inhibitors. | The lead inhibitor displayed sub-micromolar enzyme inhibition. arxiv.org |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 | Interactions with ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, LYS-16, LYS-26, PHE-15, LYS-15, TRP-12, TRP-25, LYS-10, and GLU-9. semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japer.in This approach is widely used in drug discovery to understand the structural requirements for a desired biological effect and to predict the activity of new, unsynthesized compounds. japer.inufv.br

Development of Predictive Models for Biological Activities

For this compound and its analogs, QSAR studies have been crucial in developing predictive models for various biological activities, particularly anticonvulsant effects. japer.inufv.brresearchgate.net These models are typically built using a dataset of compounds with known activities, where the chemical structures are represented by a set of molecular descriptors. ufv.br

The process involves several steps:

Data Set Selection: A series of quinazolinone derivatives with measured biological activities (e.g., anticonvulsant activity) is compiled from the literature. ufv.brresearchgate.net

Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are generated and optimized using computational chemistry software. ufv.brresearchgate.net A wide range of molecular descriptors, which quantify various aspects of the molecular structure (e.g., electronic, steric, and topological properties), are then calculated. ufv.br

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like genetic function algorithm, are used to build a mathematical equation that correlates the descriptors with the biological activity. ufv.brresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. japer.inresearchgate.net

Successful QSAR models for anticonvulsant quinazolinone derivatives have been developed, demonstrating good statistical quality and predictive ability. japer.inresearchgate.net For example, one study on quinazolinonyl pyrazolines and isoxazolines as anticonvulsant agents resulted in a QSAR model with good correlation coefficients (r²) and predictive r² values, indicating its utility in predicting the activity of new compounds. japer.in Another study on quinazoline-4(3H)-ones with anticonvulsant activity achieved a high determination coefficient (R² = 0.899) and good predictive ability for the test set (R²pred = 0.7406). ufv.brresearchgate.net

The table below presents the statistical parameters of a representative QSAR model developed for anticonvulsant quinazolinone derivatives.

Table 2: Statistical Parameters of a QSAR Model for Anticonvulsant Quinazolin-4(3H)-ones

| Statistical Parameter | Value | Reference |

|---|---|---|

| Determination Coefficient (R²) | 0.899 | ufv.brresearchgate.net |

| Adjusted Determination Coefficient (R²adj) | 0.888 | ufv.brresearchgate.net |

| Leave-one-out Cross-validated Determination Coefficient (Q²) | 0.866 | ufv.brresearchgate.net |

| Predicted Determination Coefficient for Test Set (R²pred) | 0.7406 | ufv.brresearchgate.net |

Identification of Pharmacophoric Requirements for Specific Bioactivities

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. mdpi.comnih.gov For this compound and its analogs, this approach has been instrumental in defining the key structural features required for specific bioactivities, such as anticonvulsant and antimicrobial effects. mdpi.comnih.govnih.gov

A general pharmacophore model for anticonvulsant quinazolinones has been proposed based on structure-activity relationship (SAR) studies. nih.govnuph.edu.ua This model typically includes:

A hydrophobic aryl ring. nuph.edu.ua

A hydrogen bond donor/acceptor domain. nuph.edu.ua

An electron donor feature. nuph.edu.ua

A distal hydrophobic center. nuph.edu.ua

More specific pharmacophoric features for anticonvulsant activity have been identified through SAR and molecular modeling studies. mdpi.commdpi.com For instance, the quinazoline (B50416) nucleus itself is considered a necessary requirement. mdpi.comnih.gov Substitutions at positions 2 and 3 of the quinazolinone ring are known to significantly influence the anticonvulsant potency. mdpi.comnih.gov The presence of a halogen or an electron-rich substituent at position 6 or 8 can also enhance antiepileptic activity. mdpi.com

For antimicrobial activity, pharmacophore models have been developed for quinazoline derivatives targeting bacterial enzymes. nih.gov These models help in designing new compounds that can effectively fit into the proposed pharmacophore geometry and exhibit potent antimicrobial effects. nih.gov

The table below outlines the key pharmacophoric features identified for the anticonvulsant activity of quinazolinone derivatives.

Table 3: Pharmacophoric Requirements for Anticonvulsant Activity of Quinazolinone Analogs

| Pharmacophoric Feature | Description | Reference |

|---|---|---|

| Quinazolin-4(3H)-one moiety | Acts as a hydrophobic domain. | mdpi.com |

| N1 atom | Functions as an electron donor atom. | mdpi.com |

| Carbonyl group | Serves as a hydrogen bonding site. | mdpi.com |

| Substituents at positions 2 and 3 | Influence pharmacokinetics and anticonvulsant potency. | mdpi.comnih.gov |

| Substituent at position 6 or 8 | Halogen or electron-rich groups can enhance activity. | mdpi.com |

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state structure of a compound, including its crystal packing and intermolecular interactions, can significantly influence its physicochemical properties. X-ray crystallography is the primary technique used to determine the three-dimensional arrangement of molecules in a crystal lattice.

Hydrogen Bonding Networks

Hydrogen bonds are crucial directional interactions that play a significant role in determining the crystal packing of quinazolinone derivatives. In the crystal structures of these compounds, various hydrogen bonding motifs are observed.

For example, in the crystals of 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one, the molecules form hydrogen-bonded dimers through N—H⋯O interactions. iucr.org These dimers can then be further connected by weaker C—H⋯N and C—H⋯O hydrogen bonds, leading to the formation of layered or three-dimensional network structures. iucr.org The presence of different functional groups on the quinazolinone ring can lead to variations in the hydrogen bonding patterns.

The table below provides examples of hydrogen bonding interactions observed in the crystal structures of quinazolinone analogs.